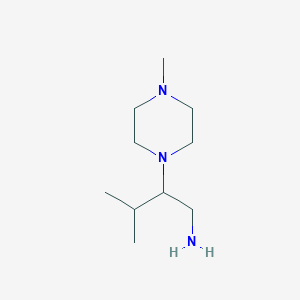
3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-amine
説明
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For “3-methyl-2-(4-methylpiperazin-1-yl)butanoic acid”, the InChI code is "1S/C10H20N2O2/c1-8(2)9(10(13)14)12-6-4-11(3)5-7-12/h8-9H,4-7H2,1-3H3,(H,13,14)" . For “2-methyl-4-(4-methylpiperazin-1-yl)butan-2-amine”, the InChI code is "1S/C10H23N3/c1-10(2,11)4-5-13-8-6-12(3)7-9-13/h4-9,11H2,1-3H3" .科学的研究の応用
Pharmaceutical Research
This compound, with the CAS number 929343-94-2, is utilized in the development of new pharmaceuticals. Its structure is conducive to binding with various receptors in the body, making it a valuable candidate for the creation of drugs targeting neurological disorders due to its piperazine moiety .
Chemical Synthesis
As a building block in chemical synthesis, 3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-amine is used to synthesize more complex molecules. Its reactivity with various chemical groups allows for the creation of diverse compounds with potential applications in different industries .
Toxicology
The compound’s safety profile is assessed in toxicological studies. Its effects on biological systems at various concentrations are crucial for determining its potential as a safe pharmaceutical agent .
Analytical Chemistry
In analytical chemistry, this compound can serve as a standard or reagent in chromatography and spectrometry. Its well-defined properties allow for accurate calibration and measurement in analytical procedures.
Safety and Hazards
The safety and hazards of a compound are usually represented by its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) pictograms, signal word, hazard statements, and precautionary statements. For “3-methyl-2-(4-methylpiperazin-1-yl)butanoic acid”, the GHS pictograms indicate that it’s harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The signal word is "Warning" . For “2-methyl-4-(4-methylpiperazin-1-yl)butan-2-amine”, the GHS pictograms indicate that it’s harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation. The signal word is "Danger" .
特性
IUPAC Name |
3-methyl-2-(4-methylpiperazin-1-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-9(2)10(8-11)13-6-4-12(3)5-7-13/h9-10H,4-8,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOHMOAESFGOTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)N1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(4-methylpiperazin-1-yl)butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Methylcyclohexyl)oxy]-1-(piperazin-1-yl)ethan-1-one](/img/structure/B1461434.png)
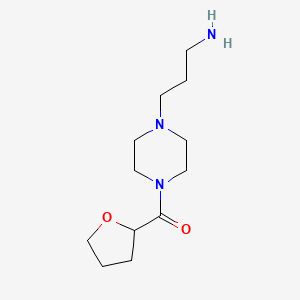
![Ethyl 2-[(propan-2-yl)amino]benzoate](/img/structure/B1461437.png)

amine](/img/structure/B1461440.png)
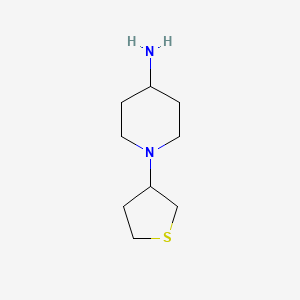
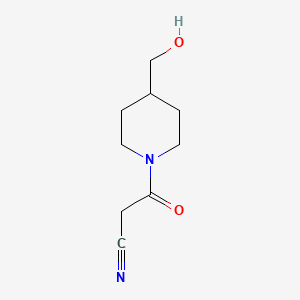

![(1-{[(3,4-Dichlorophenyl)methyl]amino}-3-methylbutan-2-yl)dimethylamine](/img/structure/B1461448.png)
amine](/img/structure/B1461450.png)


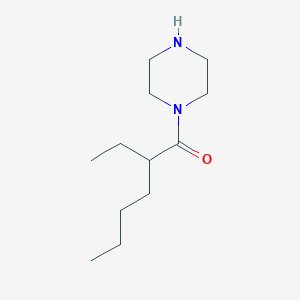
![N-[2-(4-fluorophenyl)ethyl]-2-methylcyclohexan-1-amine](/img/structure/B1461456.png)